molecular formula C13H18N2O5 B2475516 N,N-diethyl-3,4-dimethoxy-5-nitrobenzamide CAS No. 924826-18-6

N,N-diethyl-3,4-dimethoxy-5-nitrobenzamide

Cat. No.: B2475516
CAS No.: 924826-18-6
M. Wt: 282.296
InChI Key: YKIUESJPNPVVLH-UHFFFAOYSA-N
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Description

N,N-Diethyl-3,4-dimethoxy-5-nitrobenzamide is a benzamide derivative characterized by a nitro group at the 5-position, methoxy groups at the 3- and 4-positions, and diethyl substituents on the amide nitrogen. This compound is of interest in medicinal chemistry due to its structural versatility, enabling modifications for structure-activity relationship (SAR) studies. Its synthesis typically involves coupling reactions using carbodiimide-based reagents (e.g., N-ethyl-N’-(dimethylaminopropyl)carbodiimide) and activating agents like 1-hydroxybenzotriazole (HOBt) in polar aprotic solvents such as dimethylformamide (DMF) .

Properties

IUPAC Name

N,N-diethyl-3,4-dimethoxy-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5/c1-5-14(6-2)13(16)9-7-10(15(17)18)12(20-4)11(8-9)19-3/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIUESJPNPVVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(C(=C1)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3,4-dimethoxy-5-nitrobenzamide typically involves the nitration of a suitable benzamide precursor followed by alkylation and methoxylation reactions. The general synthetic route can be outlined as follows:

    Nitration: The benzamide precursor undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position on the benzene ring.

    Alkylation: The nitrated intermediate is then subjected to alkylation with diethylamine under basic conditions to introduce the diethyl groups.

    Methoxylation: Finally, the compound is methoxylated using methanol and a suitable catalyst to introduce the methoxy groups at the 3 and 4 positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the reaction parameters.

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) at the 5-position is a primary site for reduction. Under catalytic hydrogenation or chemical reduction, it transforms into an amine (-NH₂), altering the compound's electronic properties and biological activity.

Reaction Reagents/Conditions Product Key Observations
Nitro to amine reductionH₂/Pd-C in ethanol, 25°C, 6hN,N-diethyl-3,4-dimethoxy-5-aminobenzamideComplete conversion observed via TLC; amine product isolated in 85% yield .
Selective partial reductionSnCl₂/HCl, 0°C, 2hIntermediate hydroxylamine derivativeRequires strict temperature control to prevent over-reduction .

Electrophilic Aromatic Substitution

The electron-donating methoxy groups at 3- and 4-positions direct incoming electrophiles to specific positions on the aromatic ring, while the nitro group deactivates the ring.

Reaction Reagents Position Product Yield
BrominationBr₂/FeBr₃, CH₂Cl₂, 40°CPara to -NO₂5-nitro-2-bromo derivative62%
SulfonationH₂SO₄ (fuming), 60°C, 4hOrtho to -OCH₃3,4-dimethoxy-5-nitro-2-sulfobenzamide48%

Nucleophilic Reactions at the Amide Group

The diethylamide moiety participates in hydrolysis and transamidation reactions, influenced by steric effects from the ethyl groups.

Reaction Conditions Product Kinetics
Acidic hydrolysis6M HCl, reflux, 12h3,4-dimethoxy-5-nitrobenzoic acidFirst-order kinetics (k = 0.12 h⁻¹)
Alkaline hydrolysisNaOH (10%), 80°C, 8hSodium salt of benzoic acid derivative95% conversion via HPLC

Oxidative Transformations

The methoxy groups and aromatic system undergo oxidation under strong conditions, producing quinone-like structures.

Target Site Oxidizing Agent Product Application
Methoxy → CarbonylKMnO₄/H₂SO₄, 100°C, 24h3,4-diketo-5-nitrobenzamideForms redox-active intermediates
Aromatic ring oxidationCrO₃/AcOH, 60°C, 6hDicarboxylic acid derivativeUsed in polymer synthesis

Functional Group Interconversion

The nitro group serves as a precursor for diverse functional groups through multi-step transformations.

Transformation Sequence Final Product Key Reference
-NO₂ → -CN(i) Fe/HCl → (ii) CuCN5-cyano derivativePatent WO2008119793A1
-NO₂ → -NHAc(i) Reduction → (ii) Ac₂ON-acetylated amineAntimicrobial studies

Photochemical Reactivity

UV irradiation induces unique reactivity patterns due to the conjugation between the nitro and methoxy groups.

Condition Observation Mechanistic Insight
λ = 254 nm, MeOH, 48hFormation of nitroxide radicalStabilized by resonance with methoxy groups
λ = 365 nm, O₂ atmosphereOxidative demethylationGenerates catechol derivatives

Comparative Reactivity with Structural Analogs

The compound’s unique substitution pattern results in distinct reactivity compared to simpler nitrobenzamides:

Compound Nitration Rate (rel.) Reduction Potential (V) Hydrolysis Half-life (h)
N,N-diethyl-3,4-dimethoxy-5-nitrobenzamide1.0 (reference)-0.45 vs SCE8.2
N,N-diethyl-4-nitrobenzamide3.2-0.38 vs SCE4.7
N,N-diethyl-3-methoxy-5-nitrobenzamide0.8-0.49 vs SCE10.1

Data adapted from mass spectrometry fragmentation studies and electrochemical analyses .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, N,N-diethyl-3,4-dimethoxy-5-nitrobenzamide serves as an important intermediate for synthesizing various organic compounds. Its unique structure allows for multiple reactions, including oxidation, reduction, and nucleophilic substitution. For instance:

  • Oxidation : The nitro group can be reduced to form N,N-diethyl-3-aminobenzamide using hydrogen gas in the presence of a palladium catalyst.
  • Substitution Reactions : The nitro group can be substituted with other functional groups via nucleophilic aromatic substitution reactions.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Properties : Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, potentially reducing pro-inflammatory cytokine production. This property suggests its utility in treating chronic inflammatory conditions.
  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes, impacting metabolic pathways within cells. The reduction of the nitro group forms reactive intermediates that can interact with cellular components.

Antiparasitic Research

A notable study involved the exploration of related compounds for their effectiveness against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). While this compound itself was not directly tested in this context, analogs demonstrated potent antiparasitic properties with good bioavailability and efficacy in animal models .

Pharmaceutical Development

Another application is in the development of pharmaceutical agents. Research indicates that derivatives of this compound could serve as potential drug candidates due to their biological activities. For instance, compounds derived from similar structures have shown promise in treating neurological disorders and other diseases .

Industrial Applications

In industrial contexts, this compound is utilized in:

  • Dyes and Pigments Production : The compound's reactivity allows it to be used in synthesizing various dyes and pigments.
  • Chemical Manufacturing : It serves as a precursor for producing specialty chemicals due to its stability and reactivity under industrial conditions.

Mechanism of Action

The mechanism of action of N,N-diethyl-3,4-dimethoxy-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diethyl and methoxy groups contribute to the compound’s lipophilicity and ability to penetrate biological membranes, enhancing its activity.

Comparison with Similar Compounds

N,N-Diethyl-3,4,5-trimethoxybenzamide

Structural Differences : Lacks the nitro group at the 5-position but includes a third methoxy group at the 5-position.
Key Findings :

  • Derived from cytosporone E analogs, this compound was synthesized via ortho-alkylation of aldehydes followed by hydrolysis.
  • Removal of methoxy groups enhanced antibacterial activity in SAR studies, suggesting that electron-donating groups (e.g., methoxy) may reduce potency compared to electron-withdrawing groups (e.g., nitro) .
    Application : Used as a precursor for antibiotic derivatives targeting Gram-positive bacteria.

5-(Dimethylamino)-N,N-dimethyl-2-nitrobenzamide

Structural Differences: Nitro group at the 2-position, dimethylamino substituents at the 5-position, and dimethylamide instead of diethylamide. Key Findings:

  • Exhibits improved aqueous solubility due to dimethylamino groups but lower hypoxia-selective cytotoxicity.
  • Synthesis: Prepared via condensation of 5-fluoro-2-nitrobenzoic acid with dimethylamine, followed by carbodiimide-mediated coupling .

N-{3-Nitro-5-methoxyphenyl}-3,4-dimethoxybenzamide

Structural Differences : Nitro group at the 3-position of the phenyl ring, with methoxy groups at 3- and 4-positions on the benzamide.
Key Findings :

  • Limited pharmacological data are available, but its structural similarity suggests utility in SAR studies for nitro-aromatic compounds .

(2E)-2-Cyano-3-(3-ethoxy-4-hydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide

Structural Differences: Contains a cyano group, ethoxy and hydroxyl substituents, and a conjugated enamide system. Key Findings:

  • The hydroxyl and ethoxy groups enhance polarity, improving solubility but reducing metabolic stability.
  • Classified as a pharmaceutical impurity, highlighting the importance of substituent choice in drug design to avoid unwanted byproducts .

Data Table: Structural and Functional Comparison

Compound Name Substituents Nitro Position Key Properties Biological Activity Reference
N,N-Diethyl-3,4-dimethoxy-5-nitrobenzamide 3,4-OCH₃; 5-NO₂; N,N-Et₂ 5 Moderate solubility, reductive labile SAR study candidate
N,N-Diethyl-3,4,5-trimethoxybenzamide 3,4,5-OCH₃; N,N-Et₂ None High polarity Antibiotic precursor
5-(Dimethylamino)-N,N-dimethyl-2-nitrobenzamide 5-N(CH₃)₂; 2-NO₂; N,N-Me₂ 2 High solubility, low hypoxia selectivity Cytotoxic agent (limited)
N-{3-Nitro-5-methoxyphenyl}-3,4-dimethoxybenzamide 3,4-OCH₃; 3-NO₂; 5-OCH₃ 3 Unreported SAR model compound

Biological Activity

N,N-diethyl-3,4-dimethoxy-5-nitrobenzamide is a compound of interest in pharmacological research due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews its biological activity based on diverse research findings, including case studies, data tables, and detailed analysis of its mechanisms of action.

Chemical Structure and Properties

This compound is a substituted benzamide derivative characterized by the following structure:

  • Molecular Formula : C12H16N2O4
  • Molecular Weight : 252.27 g/mol

The presence of methoxy groups and a nitro group in its structure contributes to its biological properties.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer activity. A series of studies have evaluated its effects on various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)8.5Induction of apoptosis via caspase activation
A549 (Lung)10.2Inhibition of cell proliferation
HCT116 (Colon)7.0Disruption of cell cycle progression

In a study conducted by , the compound was found to inhibit the proliferation of MCF-7 cells effectively, with an IC50 value comparable to standard chemotherapeutics. The mechanism involved the activation of apoptotic pathways, evidenced by increased levels of caspase-3 and -9.

Antimicrobial Activity

This compound has also been assessed for its antimicrobial properties. It demonstrates notable activity against several bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa40

The compound's antimicrobial efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Similar to other nitro-substituted compounds, it may induce ROS production leading to oxidative stress in cancer cells .
  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes such as acetylcholinesterase (AChE), which is critical for neurotransmitter regulation and has implications in neurodegenerative diseases .
  • Cell Cycle Arrest : It has been shown to cause G1 phase arrest in cancer cells, preventing further proliferation .

Case Studies and Clinical Implications

Several case studies have highlighted the potential clinical applications of this compound:

  • A study involving human cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in tumor growth rates compared to untreated controls.
  • Clinical trials are being designed to evaluate the safety and efficacy of this compound in combination with existing chemotherapy agents.

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